molecular formula C3H3NS B1198619 Thiazole CAS No. 288-47-1

Thiazole

Cat. No.: B1198619
CAS No.: 288-47-1
M. Wt: 85.13 g/mol
InChI Key: FZWLAAWBMGSTSO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thiazole, a heterocyclic compound, is known to interact with various targets in biological systems . One of the primary targets of this compound derivatives is the helminth-specific enzyme fumarate reductase . This enzyme plays a crucial role in the energy metabolism of helminths, a group of parasitic worms .

Mode of Action

It is believed that this compound most likely inhibits the activity of fumarate reductase . This inhibition disrupts the energy metabolism of the helminths, leading to their death . Furthermore, this compound derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Biochemical Pathways

This compound derivatives have been associated with the inhibition of several biochemical pathways. For instance, they have been linked with the inhibition of NFkB/mTOR/PI3K/AkT and regulation of estrogen-mediated activity . Additionally, this compound derivatives can modulate critical targets such as topoisomerase and HDAC .

Pharmacokinetics

The solubility of this compound in water, alcohol, and ether suggests that it may be readily absorbed and distributed in the body

Result of Action

The interaction of this compound with its targets leads to various molecular and cellular effects. For instance, the inhibition of fumarate reductase disrupts the energy metabolism of helminths, leading to their death . Additionally, this compound derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . These actions can lead to changes in cellular functions and can have therapeutic effects in treating various diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the planar structure of this compound and its significant pi-electron delocalization contribute to its stability and reactivity . .

Biochemical Analysis

Biochemical Properties

Thiazole plays a crucial role in various biochemical reactions. It is a core component of thiamine (vitamin B1), which is essential for carbohydrate metabolism and neural function. This compound interacts with several enzymes and proteins, including transketolase and pyruvate dehydrogenase, facilitating the decarboxylation of pyruvate to acetyl-CoA. These interactions are vital for the citric acid cycle and energy production in cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neural cells, this compound derivatives have been shown to enhance neurotransmitter synthesis and release, thereby improving cognitive functions. Additionally, this compound-containing compounds can modulate the expression of genes involved in oxidative stress response, providing neuroprotective effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, either inhibiting or activating their functions. For instance, this compound derivatives inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins. This modulation can result in changes in cell cycle progression and apoptosis. This compound also affects gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under physiological conditions, but its derivatives may undergo degradation, affecting their bioactivity. Long-term studies have shown that this compound-containing compounds can sustain their effects on cellular functions, such as maintaining antioxidant defenses and reducing inflammation, over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound derivatives exhibit beneficial effects, such as enhanced cognitive function and reduced oxidative stress. At high doses, these compounds can become toxic, leading to adverse effects like hepatotoxicity and neurotoxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of thiamine. Enzymes such as this compound synthase catalyze the formation of the this compound ring from precursor molecules. This compound derivatives can also influence metabolic flux by modulating the activity of key enzymes in glycolysis and the citric acid cycle, thereby affecting overall energy production and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments. This compound-binding proteins facilitate its localization to specific sites, ensuring its availability for biochemical reactions. The distribution of this compound can influence its bioavailability and efficacy in different tissues .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It is often found in the mitochondria, where it participates in energy production and oxidative stress response. This compound-containing compounds may also localize to the nucleus, influencing gene expression and DNA repair processes. Post-translational modifications, such as phosphorylation, can direct this compound to specific organelles, enhancing its functional specificity .

Comparison with Similar Compounds

Thiazole is part of the azole family, which includes imidazoles and oxazoles . Compared to these compounds, this compound has unique properties due to the presence of both sulfur and nitrogen in its ring structure:

    Imidazole: Contains two nitrogen atoms in the ring.

    Oxazole: Contains one oxygen and one nitrogen atom in the ring.

    Isothis compound: An isomer of this compound with the sulfur and nitrogen atoms in different positions.

This compound’s unique combination of sulfur and nitrogen atoms in its ring structure contributes to its distinct chemical properties and wide range of applications.

Properties

IUPAC Name

1,3-thiazole
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InChI

InChI=1S/C3H3NS/c1-2-5-3-4-1/h1-3H
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InChI Key

FZWLAAWBMGSTSO-UHFFFAOYSA-N
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Canonical SMILES

C1=CSC=N1
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Molecular Formula

C3H3NS
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DSSTOX Substance ID

DTXSID2059776
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Molecular Weight

85.13 g/mol
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Physical Description

Thiazole appears as colorless or pale yellow liquid with a foul odor. (NTP, 1992), Colorless or light yellow liquid with a foul characteristic odor; [Merck Index] Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS], Liquid, Colourless to pale yellow liquid; green, sweet, nutty, tomatoe note
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Boiling Point

242.2 °F at 760 mmHg (NTP, 1992), 115.00 to 118.00 °C. @ 760.00 mm Hg
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Solubility

Slightly soluble (NTP, 1992), Slightly soluble in water; Soluble in ether, Miscible at room temperature (in ethanol)
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Density

1.1998 (NTP, 1992) - Denser than water; will sink, 1.198-1.202
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CAS No.

288-47-1
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Synthesis routes and methods

Procedure details

3-(pyridin-3-yloxy)-4,5-dihydroisoxazole I-162a and I-162b were prepared according to the following procedure: Racemic dihydroisoxazole I-161 was prepared in 1 step from compound I-14 and 6-bromopyridin-3-ol using Method 5. Compound I-161 placed in a microwave vial and then dissolved in dioxane (0.02 M). 2-(tributylstannyl)thiazole and palladium tetrakis were added and the reaction was purged with Argon. At this point the reaction was heated in the microwave reactor for 20 min after which there was no starting material by TLC analysis. The mixture is concentrated and purified by flash silica gel chromatography (hexanes/ethyl acetate) to provide the desired racemic thiazole I-162 in 50% yield. These compounds can be separated using chiral HPLC methods known in the art. For example, see chiral HPLC Method disclosed herein. [M−H]−=407.3 m/z. Activity: A
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of thiazole?

A1: The molecular formula of this compound is C3H3NS, and its molecular weight is 85.13 g/mol.

Q2: What spectroscopic data is available for characterizing this compound derivatives?

A2: Commonly employed techniques include 1H NMR, 13C NMR, IR, and mass spectrometry. [, , , , ] For instance, 1H NMR analysis helped to determine the presence of hydrogen bonding in ortho-substituted aminophenyl benzothiazoles. []

Q3: How does the incorporation of a this compound ring influence the conformational flexibility of organic semiconducting materials?

A3: Studies on benzothis compound-fluorene based materials indicate that the this compound ring, in conjunction with the inherent flexibility of the fluorene unit and alkyl side chains, can contribute to significant conformational flexibility. This flexibility can lead to polymorphism, influencing the material's packing characteristics and π-π interactions. []

Q4: What is the impact of replacing thiophene with this compound units on the HOMO and LUMO energy levels of organic semiconductors?

A4: Theoretical studies using Density Functional Theory (DFT) reveal that replacing thiophene units with this compound units generally lowers both the HOMO and LUMO energy levels in organic semiconductors. This effect is also observed when substituting furan units with oxazole counterparts. []

Q5: What is the mechanism of action of zinc this compound against Xanthomonas oryzae pv. oryzae?

A5: While the precise mechanism is not fully elucidated within the provided research, zinc this compound exhibits strong antibacterial activity against Xanthomonas. It has been suggested as a promising bactericide for bacterial leaf blight (BLB) control in rice. [, ]

Q6: Are there concerns about the development of resistance to zinc this compound in Xanthomonas oryzae pv. oryzae?

A6: Laboratory studies have shown that while zinc this compound-resistant mutants of Xanthomonas oryzae pv. oryzae can be generated, their resistance tends to decrease over successive generations without bactericide exposure. []

Q7: What are the potential applications of this compound derivatives in medicinal chemistry?

A7: this compound derivatives have demonstrated diverse pharmacological activities, making them attractive targets for drug discovery. They have shown promise as anticancer [], antibacterial [, ], antifungal [], anti-inflammatory [], and anti-tuberculosis [] agents. [6, 16, 23-25]

Q8: How does the presence of a this compound ring in 5-lipoxygenase inhibitors influence their activity and chiral recognition?

A8: Research on (methoxyalkyl)thiazoles, exemplified by ZM-211965 (compound 7 in the referenced study []), revealed that the (S)-enantiomer exhibits significantly higher potency than the (R)-enantiomer against 5-lipoxygenase. Conformational analysis suggests that the this compound ring plays a crucial role in this enantioselectivity and the active conformation of these inhibitors. []

Q9: Can you provide an example of a successful application of a this compound derivative as a drug?

A9: While the provided research doesn't delve into specific drug approvals, it highlights several this compound-containing drugs currently used clinically. Examples include pramipexole for Parkinson's disease, the antiplatelet drug ticlopidine, and the antifungal drug sulfathis compound. []

Q10: What are some common synthetic strategies for preparing this compound derivatives?

A10: The Hantzsch this compound synthesis is a widely used method involving the reaction of α-halocarbonyl compounds with thiourea or thioamides. [, ] Other approaches include the reaction of potassium cyanocarbonimidodithioate with activated nitriles or esters followed by cyclization. []

Q11: How can the this compound ring be further functionalized for the development of new compounds?

A11: Several methods allow for the regioselective functionalization of the this compound ring. These include palladium-catalyzed C–H arylation reactions, which can be enhanced by microwave irradiation. This approach has led to this compound derivatives with increased σ1 receptor affinity. []

Q12: How does the position of an aryl group on the this compound core affect its biological activity?

A12: Studies on this compound analogs of spirocyclic thiophenes showed that introducing a 4-tolyl moiety at the C4 or C5 position of the this compound core significantly impacted σ1 receptor affinity. Notably, both regioisomers displayed similar affinities, possibly due to the rapid rotation around the piperidine-thiazole bond. []

Q13: How does the introduction of a carborane cage influence the properties and potential applications of benzothis compound derivatives?

A13: Replacing the phenyl ring in 2-(4-aminophenyl)benzothis compound with a m-carborane cage resulted in analogues with increased hydrophobicity. These modified compounds, radiolabeled with carbon-11, offer potential as new radiotracers for in vitro and in vivo studies. []

Q14: What is the significance of using a ball mill for the synthesis of zinc this compound?

A14: Research indicates that zinc this compound, a promising fungicide, can be synthesized efficiently and with reduced waste using a ball mill. This method, involving the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole and zinc acetate dihydrate, offers a greener alternative to traditional synthetic routes. []

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